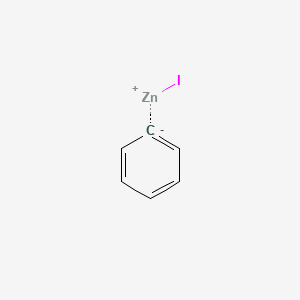

Phenylzinc iodide

Vue d'ensemble

Description

Phenylzinc iodide is a chemical compound with the molecular formula C6H5IZn . It is used in various chemical reactions and has a molecular weight of 269.4 .

Synthesis Analysis

Phenylzinc iodide can be synthesized by direct insertion of zinc into organic halides in the presence of LiCl . This process results in the formation of aryl and alkylzinc halides, which can undergo conjugate addition reactions to nonenolizable unsaturated ketones in excellent yield .

Molecular Structure Analysis

The molecular structure of Phenylzinc iodide is represented by the linear formula C6H5ZnI . It has a molecular weight of 269.40 .

Chemical Reactions Analysis

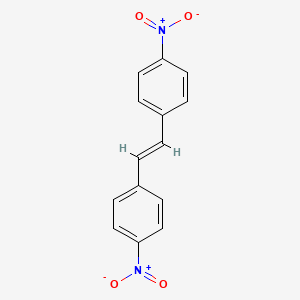

Phenylzinc iodide is known to participate in conjugate addition reactions . For example, it can undergo conjugate addition to chalcone under mild reaction conditions . The reaction proceeds smoothly for the conjugate addition of phenylzinc iodide to differently substituted 1,3-diphenylprop-2-enones .

Physical And Chemical Properties Analysis

Phenylzinc iodide has a density of 0.966 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .

Applications De Recherche Scientifique

1. Surface Passivation and Defects Suppression in Solar Cells

Phenylzinc iodide has been explored for use in hybrid perovskite solar cells (HPSCs). The challenges in these solar cells include defect passivation and enhancing charge carrier dynamics. The addition of phenylhydrazinium iodide (PHAI), a similar compound to phenylzinc iodide, in MAPbI3 perovskite has shown benefits in controlling crystallization, increasing carrier lifetime, and reducing recombination. This has led to an improvement in power conversion efficiency of HPSCs by approximately 20% (Laskar et al., 2020).

2. Catalyst in Organic Synthesis

Phenylzinc iodide has potential applications in organic synthesis. It can be part of a catalyst system that facilitates cross-coupling reactions between aryl iodides, bromides, and various alcohols. This system, involving ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me(4)Phen), allows for the reactions to occur under milder conditions, shorter reaction times, and with less catalyst loading, making it an efficient and versatile tool in organic chemistry (Altman et al., 2008).

3. Material Synthesis and Characterization

Phenylzinc iodide is valuable in the synthesis of various organozinc compounds. Its reaction with different organic halides, particularly in solvents uncommon in organometallic chemistry, allows the creation of unique compounds like alkylzinc bromides and n-octylzinc chloride. These compounds can then be studied for their reactivity and potential applications in various fields (Grondin et al., 1989).

4. Living Radical Polymerization

In the field of polymer chemistry, phenylzinc iodide is investigated for its role in living radical polymerization using organic catalysts. Its use in polymerizations of materials like methyl methacrylate and butyl acrylate demonstrates its versatility and effectiveness in initiating polymerization reactions (Lei et al., 2014).

Safety and Hazards

Phenylzinc iodide is classified as a hazardous substance. It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Mécanisme D'action

Target of Action

Phenylzinc iodide is primarily used as a reagent in organic synthesis . Its primary targets are unsaturated ketones, where it acts as a nucleophile .

Mode of Action

Phenylzinc iodide interacts with its targets through a process known as conjugate addition . In this reaction, phenylzinc iodide adds across the carbon-carbon double bond of unsaturated ketones .

Biochemical Pathways

The addition of phenylzinc iodide to unsaturated ketones affects the carbon-carbon bond formation pathway . This reaction results in the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Pharmacokinetics

Its solubility in tetrahydrofuran (thf) impacts its availability for reactions .

Result of Action

The result of phenylzinc iodide’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic molecules .

Action Environment

The action of phenylzinc iodide is influenced by the solvent used. For example, the use of tetrahydrofuran (THF) as a solvent has been found to stabilize a transition state involving two organozinc moieties, lowering the activation energy of the reaction . This highlights how environmental factors, such as the choice of solvent, can influence the action, efficacy, and stability of phenylzinc iodide .

Propriétés

IUPAC Name |

benzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.HI.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXJGZQLPDQOPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylzinc iodide | |

CAS RN |

23665-09-0 | |

| Record name | Phenylzinc iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)